molecular formula C19H23IN2O B15339190 2-(4-Benzyloxy-indol-3-yl)-N,N,N-trimethylethanammonium Iodide

2-(4-Benzyloxy-indol-3-yl)-N,N,N-trimethylethanammonium Iodide

Cat. No.: B15339190
M. Wt: 422.3 g/mol
InChI Key: YMMKZVDCSVISDP-UHFFFAOYSA-M
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Description

2-(4-Benzyloxy-indol-3-yl)-N,N,N-trimethylethanammonium Iodide is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a benzyloxy group attached to the indole ring and a trimethylethanammonium group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(4-Benzyloxy-indol-3-yl)-N,N,N-trimethylethanammonium Iodide typically involves several steps:

    Synthesis of 4-Benzyloxyindole: This step involves the reaction of indole with benzyl chloride in the presence of a base such as sodium hydroxide to form 4-benzyloxyindole.

    Formation of 2-(4-Benzyloxy-indol-3-yl)ethanamine: The 4-benzyloxyindole is then reacted with ethylamine under suitable conditions to form 2-(4-benzyloxy-indol-3-yl)ethanamine.

    Quaternization: The final step involves the quaternization of 2-(4-benzyloxy-indol-3-yl)ethanamine with methyl iodide to form this compound.

Chemical Reactions Analysis

2-(4-Benzyloxy-indol-3-yl)-N,N,N-trimethylethanammonium Iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the benzyloxy group or the trimethylethanammonium group is replaced by other functional groups.

Scientific Research Applications

2-(4-Benzyloxy-indol-3-yl)-N,N,N-trimethylethanammonium Iodide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies related to neurotransmitter systems due to its structural similarity to certain neurotransmitters.

    Medicine: Research involving this compound includes its potential use in developing new therapeutic agents.

    Industry: It is used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Benzyloxy-indol-3-yl)-N,N,N-trimethylethanammonium Iodide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-Benzyloxy-indol-3-yl)-N,N,N-trimethylethanammonium Iodide can be compared with other indole derivatives such as:

    2-(4-Benzyloxy-indol-3-yl)ethanamine: This compound lacks the trimethylethanammonium group, making it less polar and potentially less active in certain biological systems.

    4-Benzyloxyindole: This simpler compound serves as a precursor in the synthesis of more complex derivatives.

    N,N-Dimethyltryptamine (DMT): Although structurally different, DMT shares some similarities in terms of its indole core and its interaction with neurotransmitter systems.

Each of these compounds has unique properties and applications, highlighting the versatility and importance of indole derivatives in scientific research.

Properties

Molecular Formula

C19H23IN2O

Molecular Weight

422.3 g/mol

IUPAC Name

trimethyl-[(4-phenylmethoxy-1H-indol-3-yl)methyl]azanium;iodide

InChI

InChI=1S/C19H23N2O.HI/c1-21(2,3)13-16-12-20-17-10-7-11-18(19(16)17)22-14-15-8-5-4-6-9-15;/h4-12,20H,13-14H2,1-3H3;1H/q+1;/p-1

InChI Key

YMMKZVDCSVISDP-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3.[I-]

Origin of Product

United States

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